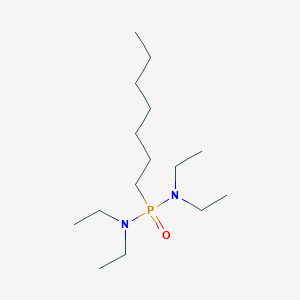![molecular formula C51H50N6O12 B14663927 2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate] CAS No. 38353-81-0](/img/structure/B14663927.png)
2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenyl and carbamic acid derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Phenyl carbamates: These compounds have a phenyl group attached to the carbamate moiety, similar to the compound .
Uniqueness
Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester is unique due to its specific combination of functional groups and the resulting properties
Propiedades
Número CAS |
38353-81-0 |
|---|---|
Fórmula molecular |
C51H50N6O12 |
Peso molecular |
939.0 g/mol |
Nombre IUPAC |
phenyl N-[5-[2,2-bis[[4-methyl-3-(phenoxycarbonylamino)phenyl]carbamoyloxymethyl]butoxycarbonylamino]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C51H50N6O12/c1-5-51(30-64-45(58)52-36-24-21-33(2)42(27-36)55-48(61)67-39-15-9-6-10-16-39,31-65-46(59)53-37-25-22-34(3)43(28-37)56-49(62)68-40-17-11-7-12-18-40)32-66-47(60)54-38-26-23-35(4)44(29-38)57-50(63)69-41-19-13-8-14-20-41/h6-29H,5,30-32H2,1-4H3,(H,52,58)(H,53,59)(H,54,60)(H,55,61)(H,56,62)(H,57,63) |
Clave InChI |
VXLGXABNMKFVOG-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(=O)NC1=CC(=C(C=C1)C)NC(=O)OC2=CC=CC=C2)(COC(=O)NC3=CC(=C(C=C3)C)NC(=O)OC4=CC=CC=C4)COC(=O)NC5=CC(=C(C=C5)C)NC(=O)OC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


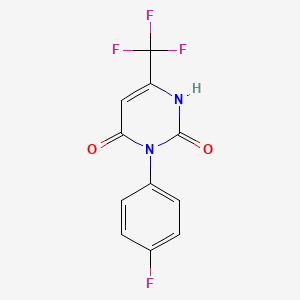
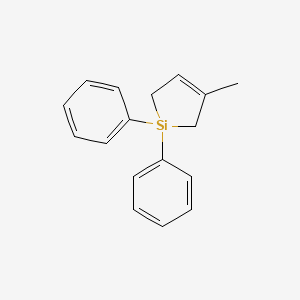
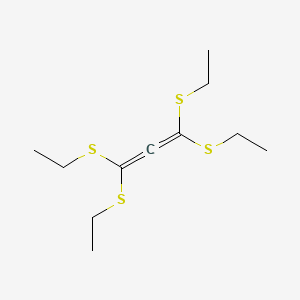
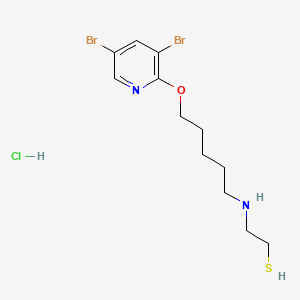
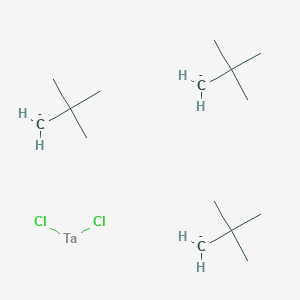
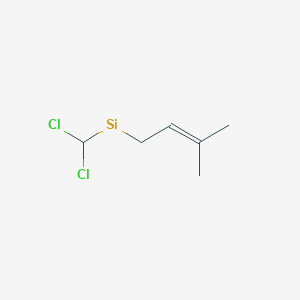






![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
